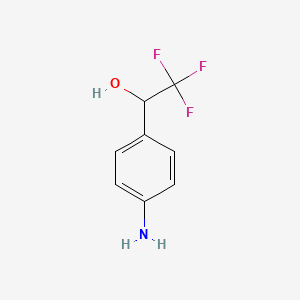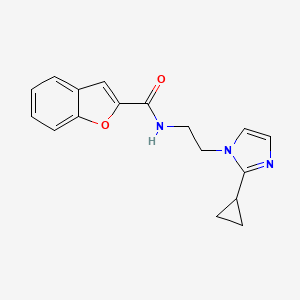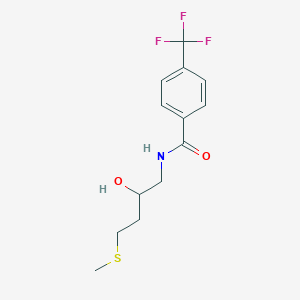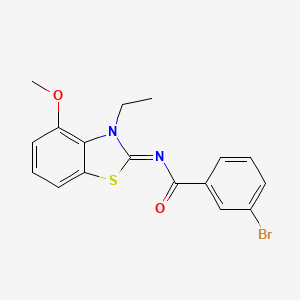
2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide" is a chemical that appears to be structurally related to several compounds studied for their potential applications in agriculture and medicine. While the specific compound is not directly studied in the provided papers, the related compounds that have been analyzed offer insights into the possible characteristics and applications of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with other chemical entities. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . The reaction conditions were optimized to achieve a 75% yield, indicating that similar methods could potentially be applied to synthesize the compound with modifications to the starting materials and reaction parameters.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) . These techniques could similarly be employed to elucidate the molecular structure of "2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide."
Chemical Reactions Analysis
The chemical reactions involving chlorophenoxy compounds are typically characterized by their interactions with other chemicals and biological systems. For instance, the novel ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator, indicating that chlorophenoxy derivatives can interact with biological receptors and affect growth . This suggests that the compound of interest may also exhibit similar biological interactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxy compounds can be studied using computational methods such as density functional theory (DFT). The related compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate had its molecular geometry and vibrational frequencies calculated using DFT, which provided insights into its reactivity and bioactivity . Such computational studies could be applied to "2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide" to predict its properties and potential applications.
科学的研究の応用
Synthesis and Characterization
Compounds related to "2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide" have been synthesized and characterized through various chemical reactions, indicating their potential as versatile chemical agents. For instance, the Gewald reaction has been employed to synthesize thiophene derivatives, showcasing the compound's foundational role in producing chemically significant derivatives (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored, revealing their potential in combating microbial infections. This is exemplified by studies synthesizing Schiff bases from thiophene derivatives, further demonstrating the compound's application in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Anticancer Drug Synthesis
Research into the anticancer properties of similar compounds, such as the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown significant anticancer activity through in silico modeling. This highlights the potential of such compounds in developing new therapeutic agents targeting cancer (Sharma et al., 2018).
Molecular Docking Analysis
Molecular docking analyses have been conducted to understand the interaction between synthesized compounds and biological targets, such as protein tyrosine kinase, indicating the potential for drug development and understanding molecular mechanisms of action (Prabakaran, Manivarman, & Bharanidharan, 2021).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-14-1-3-15(4-2-14)23-12-18(21)20-9-7-16-5-6-17(24-16)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBVUAAVRSGQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)


![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)


![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)